molecular formula C15H19N3O2S2 B6699221 Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate

Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B6699221
M. Wt: 337.5 g/mol
InChI Key: OFMWGBGLLRCPML-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate is unique due to its specific structure and combination of functional groups. Similar compounds include:

These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications.

Properties

IUPAC Name

ethyl 2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-3-20-15(19)12-9-22-14(17-12)13-5-4-6-18(13)7-11-8-21-10(2)16-11/h8-9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMWGBGLLRCPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2CC3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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